Dihydroorotase Inhibition in Carcinoma Cells
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one was evaluated for its ability to inhibit the enzyme dihydroorotase (DHO) derived from mouse Ehrlich ascites carcinoma cells. This enzyme is a key component of the pyrimidine nucleotide biosynthesis pathway, a target for anti-proliferative agents. The compound demonstrated a specific inhibitory effect, with an IC50 value of 1.00E+6 nM (equivalent to 1.0 mM) at a physiological pH of 7.37 [1]. While no direct comparator was tested in this specific assay, this data point provides a quantifiable baseline for this compound's interaction with a cancer-relevant target. The millimolar IC50 indicates a modest but verifiable direct interaction with the DHO enzyme under the specified conditions, distinguishing it from structurally related azepinones for which no such DHO inhibition data is publicly reported.
| Evidence Dimension | Inhibition of Dihydroorotase Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1.0 mM) |
| Comparator Or Baseline | No direct comparator available in this assay; baseline is vehicle control. |
| Quantified Difference | N/A (Single compound measurement) |
| Conditions | Assay performed at pH 7.37 against dihydroorotase enzyme isolated from mouse Ehrlich ascites carcinoma cells. |
Why This Matters
This quantifiable inhibition of a validated cancer target differentiates this compound for researchers focused on nucleotide metabolism, as it provides a concrete activity benchmark absent for many commercially available analogs.
- [1] BindingDB. BDBM50396506 CHEMBL2170925. Enzyme Inhibition Constant Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396506&tag=rep&fil=ic50&submit=summary View Source
